FE-Mesopone
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Overview
Description
These are large heterocyclic aromatic ring systems consisting, at the core, of three pyrroles and one pyrroline coupled through four methine linkages . Fe-Mesopone is a metallotetrapyrrole, specifically an iron complex of mesoporphyrinone, and is used as a functional model of heme oxygenated oxidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fe-Mesopone is synthesized through the metallation of mesoporphyrinone with iron chloride (FeCl2). The process involves the treatment of mesoporphyrin with osmium tetroxide (OsO4) followed by acid-catalyzed pinacol rearrangement to form oxochlorin derivatives. The northern oxochlorin isomers are isolated by chromatography, and the regio-isomers assignments are determined by 2D COSY and NOE 1H NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory procedures for metallation and purification. The process may be scaled up using automated chromatography systems and large-scale reactors for the metallation step.
Chemical Reactions Analysis
Types of Reactions: Fe-Mesopone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s peroxidase activity is particularly notable, as it can form intermediate compounds similar to wild-type cytochrome c peroxidase .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) is used for the initial oxidation of mesoporphyrin.
Reduction: Iron chloride (FeCl2) is used for the metallation process.
Substitution: Acid-catalyzed pinacol rearrangement is employed to form oxochlorin derivatives.
Major Products: The major product formed from these reactions is the hybrid protein MpCcP, which exhibits enhanced peroxidase activity with certain substrates .
Scientific Research Applications
Fe-Mesopone has several scientific research applications, including:
Mechanism of Action
Fe-Mesopone exerts its effects through its interaction with cytochrome c peroxidase. The compound forms a hybrid protein, MpCcP, which has 99% wild-type peroxidase activity with cytochrome c. The electron-withdrawing oxo-substituents on the cofactor cause an increase in the Fe III / Fe II reduction potential, enhancing its peroxidase activity with certain substrates .
Comparison with Similar Compounds
Fe-Mesopone is unique among metallotetrapyrroles due to its specific structure and enhanced peroxidase activity. Similar compounds include other metallotetrapyrroles and oxochlorin derivatives, such as:
Mesoporphyrin: The precursor to this compound, used in similar enzymatic studies.
Oxochlorin Derivatives: Other oxochlorin compounds with varying metal centers and substituents.
This compound stands out due to its specific interaction with cytochrome c peroxidase and its enhanced peroxidase activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C34H36FeN4O5 |
---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C34H39N4O5.Fe/c1-7-20-17(3)23-13-24-18(4)21(9-11-31(39)40)26(35-24)15-27-22(10-12-32(41)42)19(5)25(36-27)14-29-33(43)34(6,8-2)30(38-29)16-28(20)37-23;/h13-16H,7-12H2,1-6H3,(H5-,35,36,37,38,39,40,41,42,43);/q-1;+4/p-3 |
InChI Key |
RPYIPNWUMWMZRW-UHFFFAOYSA-K |
Isomeric SMILES |
CCC1=C2/C=C\3/C(C(=O)/C(=C/C4=C(C(=C([N-]4)/C=C\5/C(=C(/C(=C/C(=C1C)[N-]2)/[N-]5)C)CCC(=O)O)CCC(=O)O)C)/[N-]3)(C)CC.[Fe+4] |
Canonical SMILES |
CCC1=C2C=C3C(C(=O)C(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=C1C)[N-]2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)[N-]3)(C)CC.[Fe+4] |
Origin of Product |
United States |
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